n,n-Diallyl-5-bromothiophene-3-carboxamide
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Overview
Description
n,n-Diallyl-5-bromothiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromothiophene-3-carboxylic acid with diallylamine under suitable conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: n,n-Diallyl-5-bromothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
n,n-Diallyl-5-bromothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of n,n-Diallyl-5-bromothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5-Bromothiophene-3-carboxamide: A closely related compound with similar chemical properties.
n,n-Diallyl-5-bromo-3-methyl-2-pyridinamine: Another derivative with potential biological activities.
Uniqueness: n,n-Diallyl-5-bromothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrNOS |
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Molecular Weight |
286.19 g/mol |
IUPAC Name |
5-bromo-N,N-bis(prop-2-enyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H12BrNOS/c1-3-5-13(6-4-2)11(14)9-7-10(12)15-8-9/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
DPNGULDFYKPOQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CSC(=C1)Br |
Origin of Product |
United States |
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